molecular formula C19H22N6O B2799001 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one CAS No. 2320468-65-1

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one

Cat. No. B2799001
CAS RN: 2320468-65-1
M. Wt: 350.426
InChI Key: JRQSPOWKONXRGV-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated the synthesis of compounds like 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one. These compounds are of interest due to their chemical structure and potential applications in pharmaceuticals. A study by Abdelriheem et al. (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazines, and related compounds, emphasizing their antitrypanosomal activity.

Potential Anticancer Properties

  • Compounds with structures similar to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one have been synthesized and evaluated for anticancer properties. For instance, Abdelhamid et al. (2016) synthesized new 3-Heteroarylindoles as potential anticancer agents.

Inhibitory Activities

  • The inhibitory activities of similar compounds against enzymes and receptors have been a focus of research. Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their antiproliferative activity, highlighting their potential in inhibiting the proliferation of certain cells.

Enzyme Inhibition and Antioxidant Activity

  • Studies like that of Bindu et al. (2019) have synthesized and evaluated triazolo-pyridazine-6-yl-substituted piperazines for their enzyme inhibition potential, specifically as anti-diabetic drugs, indicating the versatility of similar compounds in pharmaceutical applications.

properties

IUPAC Name

2-(2-methylphenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-15-5-2-3-6-16(15)13-19(26)24-10-4-9-23(11-12-24)18-8-7-17-21-20-14-25(17)22-18/h2-3,5-8,14H,4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSPOWKONXRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one

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